molecular formula C12H7BrN2OS B2676730 6-(4-Bromo-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one CAS No. 852840-45-0

6-(4-Bromo-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one

Cat. No. B2676730
CAS RN: 852840-45-0
M. Wt: 307.17
InChI Key: CTZPYIQFWUGOTD-UHFFFAOYSA-N
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Description

Synthesis Analysis

There are some references to the synthesis of related compounds , but the specific synthesis process for “6-(4-Bromo-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one” is not detailed.


Molecular Structure Analysis

There are studies that discuss the molecular structure of similar compounds , but specific information about “this compound” is not provided.


Physical And Chemical Properties Analysis

There’s a reference to the physical and chemical properties of related compounds , but not specifically for “this compound”.

Scientific Research Applications

  • Antioxidant Activity : A study synthesized derivatives of thieno[2,3-d]pyrimidine and evaluated their in vitro antioxidant activity using different assays. The presence of electron-donating substituents enhanced the radical scavenging activity, demonstrating their potential as antioxidants (Kotaiah et al., 2012).

  • Antibacterial Activity : Another research focused on novel thieno[2,3-d]pyrimidine derivatives, investigating their antibacterial properties. These compounds were tested against various bacterial strains, indicating their potential in combating bacterial infections (Salahuddin et al., 2009).

  • Nonlinear Optics and Electronic Applications : A study explored thiopyrimidine derivatives for their nonlinear optical (NLO) properties. The compounds showed considerable NLO character, making them suitable for optoelectronic applications (Hussain et al., 2020).

  • Antimicrobial and Anti-Inflammatory Agents : Research on thieno[2,3-d]pyrimidine heterocyclic compounds revealed enhanced antibacterial, antifungal, and anti-inflammatory activities upon merging different groups with the heterocyclic ring (Tolba et al., 2018).

  • Anticancer and Anti-5-Lipoxygenase Agents : A novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. The structure-activity relationship was discussed, highlighting their potential in cancer treatment (Rahmouni et al., 2016).

  • DNA Cleavage Studies : Compounds with pyrimidine derivatives were synthesized and tested for DNA cleavage activities, along with analgesic and anti-pyretic properties. The presence of specific substituents enhanced these activities, showing their multifaceted biological applications (Keri et al., 2010).

  • Antiviral and Antitumor Activities : The synthesis of novel pyrimidino and thienopyrimidine ribonucleosides demonstrated significant activity against certain viruses and tumor cells, showing promise as antiviral and antitumor agents (Petrie et al., 1985).

  • Aldose Reductase Inhibition : Pyrido[1,2-a]pyrimidin-4-one derivatives showed inhibitory effects on aldose reductase, an enzyme implicated in diabetic complications. These compounds also exhibited antioxidant properties, suggesting their potential in diabetes management (La Motta et al., 2007).

Future Directions

There are some indications of ongoing research and potential future directions for related compounds , but not specifically for “6-(4-Bromo-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one”.

properties

IUPAC Name

6-(4-bromophenyl)-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2OS/c13-8-3-1-7(2-4-8)10-5-9-11(17-10)12(16)15-6-14-9/h1-6H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZPYIQFWUGOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(S2)C(=O)NC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801320231
Record name 6-(4-bromophenyl)-3H-thieno[3,2-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680369
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

852840-45-0
Record name 6-(4-bromophenyl)-3H-thieno[3,2-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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